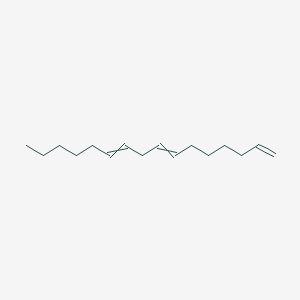

1,7,10-Hexadecatriene

Description

Contextualization within Olefinic Hydrocarbon Chemistry Research

Olefins, or alkenes, are a fundamental class of hydrocarbons that contain at least one carbon-carbon double bond. lookchem.com The presence of these double bonds makes them more reactive than their saturated counterparts, alkanes, and provides a gateway for a wide array of chemical transformations. Trienes, such as 1,7,10-hexadecatriene, with their three double bonds, offer multiple reactive centers, making them interesting substrates for various chemical reactions, including polymerization and oxidation.

The study of long-chain olefins like this compound is a specialized area within olefin chemistry. Research in this domain often explores their synthesis, reactivity, and potential applications. A notable method for the generation of this compound is through the photochemical irradiation of fats and oils. fnasjournals.comresearchgate.net Specifically, it has been identified as a radiolytic product of linoleic acid, an unsaturated fatty acid commonly found in vegetable oils and animal fats. iaea.org This formation occurs when the fatty acid is subjected to ionizing radiation, leading to the cleavage of chemical bonds and the subsequent formation of the triene. This process highlights a unique intersection of photochemistry and lipid chemistry within the broader field of olefin research.

Interdisciplinary Relevance in Contemporary Chemical Science

The primary interdisciplinary significance of this compound lies in the field of food science and analytical chemistry. Its formation from the irradiation of linoleic acid has established it as a reliable marker for detecting the irradiation of various food products. iaea.org Food irradiation is a process used to extend shelf life and eliminate pathogens, and the ability to identify irradiated foods is crucial for regulatory and labeling purposes.

Scientific studies have demonstrated the presence of this compound in irradiated foods rich in linoleic acid, such as walnuts, perilla seeds, and pinenuts. iaea.orgresearchgate.net Its concentration has been shown to increase with the irradiation dose, allowing for a quantitative assessment of the treatment. researchgate.net The detection of this specific hydrocarbon, often alongside other radiolytic products, serves as a key indicator that the food has been subjected to irradiation. This application underscores the compound's importance in ensuring food safety and transparency in the food industry.

Beyond food science, the study of naturally derived olefins contributes to the growing field of green chemistry. The generation of hydrocarbons from renewable resources like fats and oils presents a potential alternative to petroleum-based feedstocks. fnasjournals.comresearchgate.net While the current methods for producing this compound from fats are primarily analytical in scale, they contribute to the broader understanding of how to convert biomass into valuable chemical compounds.

Historical Development of Research on Hexadecatrienes

The investigation of hexadecatrienes and other polyunsaturated hydrocarbons is intrinsically linked to the development of analytical techniques capable of separating and identifying complex mixtures of organic molecules. The advent of gas chromatography (GC) and mass spectrometry (MS) in the mid-20th century was a pivotal moment, enabling researchers to analyze the volatile components of natural products and the products of chemical reactions with unprecedented precision.

Early research into the effects of ionizing radiation on lipids laid the groundwork for the discovery of this compound as a radiolytic product. Scientists observed that irradiation of fats and oils led to the formation of a variety of volatile compounds, including hydrocarbons. It was through these investigations that specific hydrocarbons, including this compound, were identified as being derived from particular fatty acids. iaea.org

More recent research has focused on refining the analytical methods for the detection of these marker compounds in various food matrices. This has involved optimizing extraction techniques and improving the sensitivity and specificity of GC-MS analysis. researchgate.net While the history of this compound is not marked by a singular discovery event, its story is woven into the broader narrative of advancements in analytical chemistry and the scientific community's growing interest in the chemical changes that occur in food during processing and preservation.

Detailed Research Findings

Detailed physicochemical and comprehensive spectroscopic data for pure this compound are not extensively available in the public domain. Its characterization is predominantly reported in the context of its detection as a trace component in complex mixtures resulting from the irradiation of foodstuffs.

Physicochemical Properties

Specific, experimentally determined physical constants such as boiling point, melting point, and density for isolated this compound are not well-documented in readily accessible scientific literature.

Spectroscopic Data

The primary method for the identification of this compound is Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Mass Spectrometry Data for a Hexadecatriene (B14692969) Isomer

| Property | Value |

|---|---|

| Molecular Formula | C16H28 |

| Method of Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Major Mass Fragmentation Peaks (m/z) | 40, 41, 55, 67, 81, 96, 109, 121, 135, 149, 163, 220 |

Data corresponds to 1,E-8,Z-10-Hexadecatriene as identified in a plant extract analysis.

Detailed Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data for this compound are scarce in the literature, as its isolation in pure form for such analyses is not a common focus of reported research. The available data is primarily geared towards its identification within a mixture rather than a full structural elucidation of the pure compound.

Structure

3D Structure

Properties

CAS No. |

125110-63-6 |

|---|---|

Molecular Formula |

C16H28 |

Molecular Weight |

220.39 g/mol |

IUPAC Name |

hexadeca-1,7,10-triene |

InChI |

InChI=1S/C16H28/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3,12-15H,1,4-11,16H2,2H3 |

InChI Key |

WRAOCMRLWGTXPH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CCC=CCCCCC=C |

Origin of Product |

United States |

Synthetic Strategies and Mechanistic Pathways for 1,7,10 Hexadecatriene

Photochemical Generation from Lipid Precursors

The synthesis of 1,7,10-hexadecatriene can be achieved through the photochemical treatment of lipids. This process utilizes high-energy light to induce chemical reactions in the fatty acid chains that constitute common fats and oils.

UV-C Irradiation of Fats and Oils

Research has demonstrated that irradiating various fats and oils with UV-C light is an effective method for producing a range of long-chain olefins, including this compound. acs.orgresearchgate.netacs.org This process has been successfully applied to diverse lipid sources such as animal fats (tallow and lard), vegetable oils (olive and canola oil), and even waste cooking oil. acs.orgacs.org The irradiation of these materials, typically dissolved in a solvent like hexane (B92381) or ethanol (B145695), leads to the formation of this compound alongside other hydrocarbons like 1-tetradecene, 1-hexadecene, and 1,7-hexadecadiene. acs.orgresearchgate.netresearchgate.net The underlying mechanism is suggested to be a Norrish Type II reaction, a photochemical process that involves intramolecular hydrogen abstraction. acs.org

| Lipid Source | Key Olefin Products | Reference |

|---|---|---|

| Lard | 1-Tetradecene, 1-Hexadecene, 1,7-Hexadecadiene, this compound | acs.orgacs.org |

| Tallow | 1-Tetradecene, 1-Hexadecene, 1,7-Hexadecadiene, this compound | acs.orgacs.org |

| Olive Oil | 1-Tetradecene, 1-Hexadecene, 1,7-Hexadecadiene, this compound | acs.orgacs.org |

| Canola Oil | 1-Tetradecene, 1-Hexadecene, 1,7-Hexadecadiene, this compound | acs.orgacs.org |

| Waste Cooking Oil | 1-Tetradecene, 1-Hexadecene, 1,7-Hexadecadiene, this compound | acs.orgresearchgate.net |

Derivation from Transesterified Lipids

The photochemical approach extends to lipids that have undergone transesterification. acs.orgresearchgate.net Transesterification is a chemical process where the triglycerides in fats and oils react with an alcohol (such as ethanol) to form fatty acid esters. researchgate.net When these resulting esters are subjected to UV-C irradiation, they also decompose to produce this compound and other olefins, in a manner similar to the irradiation of the original, non-transesterified fats. acs.orgresearchgate.net This demonstrates that the core fatty acid structure is the key precursor for the photochemical formation of these hydrocarbons.

Radiolytic Formation in Organic Matrices

Radiolytic processes, which involve the use of ionizing radiation, are another significant pathway for the generation of this compound. This compound is frequently identified as a specific marker in irradiated foods containing lipids, as it is formed through the degradation of particular fatty acids.

Gamma Irradiation-Induced Processes in Fatty Acids (e.g., Linoleic Acid)

Gamma irradiation of lipid-containing materials, particularly those rich in linoleic acid, consistently yields this compound. inforang.comresearchgate.net The high energy of gamma rays causes the cleavage of chemical bonds within the fatty acid molecules. Specifically, this compound (C16:3) is recognized as a radiolytic product derived from linoleic acid (C18:2). inforang.comresearchgate.netscribd.com This formation is based on a mechanism where the fatty acid loses a carboxyl group and an additional carbon atom, resulting in a hydrocarbon with two fewer carbons (Cn-2). koreascience.kr

This process has been observed in a variety of irradiated foodstuffs. Studies have detected this compound in gamma-irradiated peanuts, perilla seeds, evening primrose seeds, safflower seeds, sunflower seeds, and meat products. inforang.comresearchgate.netkoreascience.krresearchgate.net Its presence, along with other specific hydrocarbons like 8-heptadecene (B93569) (from oleic acid), is considered a reliable indicator that the food has been subjected to irradiation. inforang.comresearchgate.net The concentration of these induced hydrocarbons has been shown to increase linearly with the applied radiation dose. inforang.comresearchgate.net

| Irradiated Matrix | Precursor Fatty Acid | Key Radiolytic Hydrocarbon | Reference |

|---|---|---|---|

| Peanuts | Linoleic Acid | This compound | inforang.com |

| Perilla Seeds | Linoleic Acid | This compound | researchgate.net |

| Evening Primrose Seeds | Linoleic Acid | This compound | researchgate.net |

| Safflower Seeds | Linoleic Acid | This compound | researchgate.net |

| Hams and Sausages | Linoleic Acid | This compound | koreascience.kr |

| Tiger Nut Oil | Linoleic Acid | This compound | scribd.com |

Electron Beam Irradiation Mechanisms in Foodstuffs

Similar to gamma rays, electron beam (e-beam) irradiation is another form of ionizing energy used in food processing that can generate this compound. fao.orgnih.gov The fundamental mechanism remains the same: the high-energy electrons induce the radiolysis of lipids. nih.gov The cleavage of fatty acids, particularly linoleic acid, results in the formation of characteristic hydrocarbons. fao.org

Studies on electron beam-irradiated ground beef have identified this compound as one of the major hydrocarbons produced, originating from the degradation of linoleic acid. fao.org The process also generates other hydrocarbons from different fatty acids present in the meat, such as 1,7-hexadecadiene and 8-heptadecene from oleic acid. fao.org E-beam technology provides a high dose rate, making it an efficient method for microbial decontamination, during which these radiolytic byproducts are formed. nih.gov

Exploratory Synthetic Approaches to Hexadecatriene (B14692969) Analogues

While the generation of this compound is primarily associated with degradative processes, the synthesis of its structural analogues often involves more complex and targeted chemical strategies. These methods are employed to create specific isomers or substituted versions of hexadecatriene for various applications, such as in the development of natural product analogues or pheromones.

For instance, the stereoselective synthesis of (1E, 3E)- and (1E, 3Z)-4-fluoro-1,3-alkadienylboronates has been developed as a building block for fluorinated polyenes. psu.edu This approach utilizes a Heck reaction between vinylboronates and fluoro-alkenyliodonium salts. The resulting fluorinated dienylboronates can then undergo Suzuki-Miyaura coupling reactions to produce more complex structures, such as (1E, 3E, 5E)-6-fluoro-1-phenyl-1,3,5-hexadecatriene, a fluorinated analogue. psu.edu

Another example is the synthesis of (4E,6E,10Z)-hexadecatrien-1-ol, a sex pheromone component of the cocoa pod borer moth. lookchem.com One reported synthesis method starts with 4-pentyne-1-ol, involves protecting the hydroxyl group, and then uses a series of coupling reactions, including a palladium/cuprous iodide co-catalyzed reaction with trans-dichloroethylene, followed by a coupling reaction with a Grignard reagent to build the carbon skeleton with specific stereochemistry. lookchem.com These multi-step, constructive approaches highlight the chemical precision required to synthesize specific hexadecatriene isomers and analogues, in contrast to the less selective degradation pathways that form this compound.

Wittig Reaction-Based Synthesis of Related Isoprenoid Compounds

The Wittig reaction is a cornerstone of alkene synthesis, prized for its reliability in forming a carbon-carbon double bond by reacting a phosphorus ylide with an aldehyde or ketone. numberanalytics.comgaylordchemical.com This reaction is exceptionally valuable for the synthesis of polyenes, as it allows for the sequential extension of a carbon chain with the introduction of a double bond at a precise location. gaylordchemical.com

The general mechanism involves the deprotonation of a phosphonium (B103445) salt to form the key intermediate, a phosphorus ylide (or phosphorane). This nucleophilic ylide then attacks a carbonyl carbon, leading to a betaine (B1666868) intermediate, which subsequently collapses to form a four-membered oxaphosphetane ring. The decomposition of this ring yields the desired alkene and a triphenylphosphine (B44618) oxide byproduct. gaylordchemical.com

The power of this reaction is demonstrated in the synthesis of complex polyenes such as β-carotene, which has been assembled using sequential Wittig reactions. numberanalytics.comgaylordchemical.com While this compound is not an isoprenoid, the principles of using the Wittig reaction to build a polyene chain are directly applicable. For instance, a retrosynthetic analysis of a similar triene could involve disconnecting the molecule at its double bonds, leading to smaller aldehyde and phosphonium salt fragments that can be coupled via the Wittig reaction.

Challenges in Wittig-based polyene synthesis often revolve around controlling the stereochemistry of the newly formed double bond. The reaction can produce either the E (trans) or Z (cis) isomer, and achieving high stereoselectivity can be difficult. numberanalytics.com However, modifications of the Wittig reaction, such as the Schlosser modification, can provide greater control over the stereochemical outcome. organic-chemistry.org Research has also shown that microwave-assisted Wittig reactions can be highly efficient for creating very long, stable polyenes. nih.govresearchgate.net

Table 1: Application of Wittig Reaction in Polyene Synthesis

| Reaction Type | Reactants | Product Type | Key Features | Citations |

|---|---|---|---|---|

| Standard Wittig | Phosphorus ylide + Aldehyde/Ketone | Alkene | Forms C=C bond; byproduct is triphenylphosphine oxide. | numberanalytics.comgaylordchemical.com |

| Sequential Wittig | Polyenyl aldehyde + Phosphorane | Extended Polyene | Used for building long conjugated systems like β-carotene. | gaylordchemical.com |

| Wittig-Schlosser | β-Lithiooxyphosphonium ylide + Halomethyl ester | Z-Allylic Ester | High stereoselectivity for Z-alkenes. | organic-chemistry.org |

Studies on Allylic Ester Coupling for Polyene Formation

Allylic coupling reactions represent another critical tool for the formation of carbon-carbon bonds, particularly for constructing diene and polyene systems. Transition metal-catalyzed cross-coupling of an allylic electrophile with an allylic nucleophile is a direct route to 1,5-dienes, which are structural motifs present in many natural products. rsc.org This methodology could be strategically employed to construct the 1,7-diene portion of this compound.

These reactions often utilize catalysts based on palladium, nickel, copper, or iridium to achieve high efficiency and selectivity. rsc.org A significant advantage of modern allylic coupling methods is the ability to control both regio- and enantioselectivity, allowing for the precise construction of complex chiral molecules. rsc.orgsnnu.edu.cn

One relevant variation is deacylative allylation, where an allylic alcohol and a ketone pronucleophile are coupled in the presence of a palladium catalyst. This process involves an in situ retro-Claisen activation to generate the reactive intermediates. nih.gov Such a strategy allows for the direct coupling of readily available starting materials.

Furthermore, studies on the synthesis of trisubstituted Z-allylic esters have been accomplished through a Wittig-Schlosser reaction, where a β-lithiooxyphosphonium ylide reacts with a halomethyl ester. organic-chemistry.org This method provides excellent stereocontrol and is applicable to the synthesis of complex natural products containing polyene fragments. organic-chemistry.org The versatility of these coupling strategies makes them powerful options for the convergent synthesis of polyene natural products and their analogs.

Table 2: Overview of Allylic Coupling Methods for Diene/Polyene Synthesis

| Method | Catalyst/Reagents | Bond Formed | Key Characteristics | Citations |

|---|---|---|---|---|

| Allyl-Allyl Cross-Coupling | Pd, Ni, Cu, or Ir catalysts | C(sp³)–C(sp³) (forms 1,5-dienes) | Direct construction of 1,5-dienes from allylic partners. | rsc.org |

| Asymmetric Allylic Alkylation | Ni/Ir dual catalysis | α-allylated carbonyls | High regio-, diastereo-, and enantioselectivity. | snnu.edu.cn |

| Deacylative Allylation | Palladium catalyst | C(sp³)–C(sp³) | Intermolecular coupling of allylic alcohols and ketone pronucleophiles. | nih.gov |

Advanced Analytical Methodologies for Characterization and Detection of 1,7,10 Hexadecatriene

Chromatographic Separation Techniques

Chromatography is a fundamental step in the analysis of 1,7,10-Hexadecatriene, providing the necessary separation from other chemically similar compounds. The choice of technique depends on the complexity of the sample matrix and the analytical goals.

Gas Chromatography (GC) for Hydrocarbon Profiling

Gas chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile hydrocarbons, including this compound. In this method, the sample is vaporized and swept by a carrier gas through a column containing a stationary phase. Separation is achieved based on the differential partitioning of compounds between the mobile gas phase and the stationary phase, which is typically related to their boiling points and polarity.

GC is frequently employed for the hydrocarbon profiling of food samples, particularly in the context of identifying markers for food irradiation. Studies have shown that this compound is a radiolytic product formed from linoleic acid upon irradiation. nih.govpnfs.or.krresearchgate.netkoreascience.kr Consequently, its detection by GC can serve as an indicator that a food product has been irradiated. nih.govresearchgate.net For instance, research on irradiated perilla seeds, pinenuts, and walnuts identified this compound as a major radiation-induced hydrocarbon. nih.govresearchgate.netkoreascience.kr Similarly, it has been detected in irradiated apricot kernels and dried red pepper. nih.govresearchgate.net The analysis typically involves extracting the fat or lipid fraction from the sample, followed by cleanup using column chromatography (e.g., with Florisil) to isolate the hydrocarbon fraction before GC analysis. nih.govkoreascience.krresearchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) in Polyunsaturated Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that are non-volatile or thermally unstable, making it suitable for a wide range of polyunsaturated compounds. nih.gov In HPLC, a liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). Separation is based on the analyte's relative affinity for the two phases.

For polyunsaturated compounds like hydrocarbons, reversed-phase HPLC is a common approach. gerli.com This method uses a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Less polar compounds are retained longer on the column. While less common than GC for the direct analysis of this compound, HPLC is invaluable for the broader analysis of polyunsaturated fatty acids and other lipids from which such hydrocarbons can be derived. gerli.com It can also be used as a sample clean-up or fractionation technique prior to other analyses. lcms.cz For instance, a study on irradiated herbal medicines utilized HPLC to quantify major non-volatile components, while GC-MS was used for the analysis of volatile hydrocarbons like this compound. nih.gov The coupling of HPLC with mass spectrometry, particularly with atmospheric pressure chemical ionization (APCI), has demonstrated the ability to separate and analyze various unsaturated hydrocarbons. nih.govmontclair.edu

Multidimensional Chromatography Approaches (e.g., GC × GC) for Complex Mixtures

Comprehensive two-dimensional gas chromatography (GC × GC) offers significantly enhanced separation power compared to conventional single-column GC, making it ideal for analyzing highly complex mixtures such as petroleum, food, and environmental samples. sepsolve.comchromatographyonline.com This technique uses two different columns in tandem: a standard-length primary column and a short, fast-eluting secondary column, connected by a modulator. sepsolve.com The modulator traps small, sequential fractions of the effluent from the first column and re-injects them as sharp pulses onto the second column. sepsolve.com

The key to GC × GC is the use of two columns with different stationary phase properties, typically separating based on volatility in the first dimension and polarity in the second. sepsolve.com This orthogonal separation mechanism distributes the components of a complex mixture across a two-dimensional plane, drastically increasing peak capacity and resolving co-eluting peaks that would overlap in a one-dimensional separation. sepsolve.comchromatographyonline.com This structured separation makes it easier to identify compound groups and detect minor components that might otherwise be hidden under larger peaks. sepsolve.com While specific applications of GC × GC for this compound are not extensively documented, its utility in separating hydrocarbon functionalities in complex matrices like petroleum products suggests its high potential for isolating this and other polyunsaturated hydrocarbons in challenging samples. concawe.eu

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique used for the definitive identification and quantification of compounds. When coupled with a chromatographic separation method, it provides a high degree of certainty in analytical results.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation

Gas chromatography-mass spectrometry (GC-MS) is the most widely reported method for the identification and structural confirmation of this compound. nih.govresearchgate.netkoreascience.krnih.gov This hybrid technique combines the separation power of GC with the detection capabilities of MS. As compounds elute from the GC column, they enter the mass spectrometer's ion source, where they are fragmented into characteristic ions. The resulting mass spectrum serves as a molecular "fingerprint," allowing for structural elucidation and confirmation by comparing it to spectral libraries. fnasjournals.com

GC-MS has been instrumental in identifying this compound as a reliable marker for irradiation in a variety of food products. researchgate.netresearchgate.net The compound is formed from the radiolytic cleavage of linoleic acid, a common unsaturated fatty acid. nih.govkoreascience.kr Its presence is consistently detected in irradiated samples containing linoleic acid but is absent in their non-irradiated counterparts. nih.govresearchgate.netkoreascience.kr This has been demonstrated in numerous studies on nuts, seeds, and spices. nih.govresearchgate.netkoreascience.krnih.govresearchgate.net

Table 1: Selected GC-MS Findings for the Detection of this compound

| Matrix | Context/Finding | Reference |

|---|---|---|

| Perilla Seeds | Identified as a major hydrocarbon formed from linoleic acid after gamma irradiation. Detected at doses of 0.5 kGy and higher. | nih.gov |

| Walnuts | Detected as a major hydrocarbon from linoleic acid after gamma irradiation at 1 kGy and above. Used as a marker compound. | researchgate.net |

| Pinenuts | Identified as a major hydrocarbon from linoleic acid after irradiation. Detected at 0.5 kGy and higher. | koreascience.kr |

| Apricot Kernels | Detected only in samples irradiated at high doses (25 and 50 kGy), suggesting its use as a radiolytic marker. | nih.gov |

| Dried Red Pepper | Detected only in irradiated samples, with concentrations increasing linearly with the irradiation dose. | researchgate.net |

| Caralluma dalzielii (Aqueous Extract) | Identified as one of several bioactive compounds in the plant extract. | fnasjournals.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for analyzing compounds in complex mixtures, such as biological fluids or environmental samples. rsc.orgchromatographyonline.com The method couples the separation capabilities of HPLC with the analytical power of tandem mass spectrometry. rsc.org In an LC-MS/MS system, a specific precursor ion corresponding to the target analyte is selected in the first mass analyzer, fragmented, and then one or more characteristic product ions are monitored by the second mass analyzer. lcms.cz This process, often performed in Multiple Reaction Monitoring (MRM) mode, dramatically reduces background noise and matrix interference, allowing for precise and accurate quantification at very low levels. lcms.cz

While direct applications for this compound are not prominent in the literature, the principles of LC-MS/MS make it a highly suitable technique for its analysis, especially in complex biological matrices where trace-level detection is required. The technique is widely used for the analysis of various lipids and metabolites. mdpi.com The development of an LC-MS/MS method would involve optimizing the chromatographic separation of the nonpolar hydrocarbon, likely using reversed-phase chromatography, and establishing specific precursor-to-product ion transitions for this compound for highly selective detection. lcms.cz

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the elemental and isotopic analysis of compounds with high precision. measurlabs.com Unlike low-resolution mass spectrometry, which provides mass-to-charge (m/z) ratios to two decimal places, HRMS can achieve accuracy up to four or five decimal places. alevelchemistry.co.uk This high level of precision is critical for determining the exact molecular mass and elemental composition of a molecule like this compound. researchgate.netresearchgate.net

For this compound, with a molecular formula of C₁₆H₂₈, the theoretical exact mass can be calculated with high accuracy using the masses of its constituent isotopes. This precise mass measurement allows for the confident identification of the compound in complex mixtures, as it significantly narrows down the possible molecular formulas for a given nominal mass. Instruments such as Time-of-Flight (TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance (FT-ICR) are commonly employed for HRMS analysis, with FT-ICR typically offering the highest resolution. researchgate.netresearchgate.net

However, it is important to note that while HRMS can provide the exact mass and, consequently, the molecular formula, it cannot, on its own, distinguish between isomers—molecules that share the same molecular formula but have different structural arrangements. alevelchemistry.co.uk

Table 1: Theoretical Isotopic Mass of this compound (C₁₆H₂₈)

| Isotope | Atomic Mass (Da) | Number of Atoms | Total Mass (Da) |

| ¹²C | 12.000000 | 16 | 192.000000 |

| ¹H | 1.007825 | 28 | 28.219100 |

| Total | 220.219100 |

Fragmentation Pattern Analysis for Isomer Differentiation

While HRMS provides the precise mass of the parent ion, the analysis of its fragmentation patterns, often achieved through tandem mass spectrometry (MS/MS), is crucial for differentiating between isomers. lcms.cznih.gov When a molecule like this compound is ionized in a mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure, including the positions of its double bonds.

Different ionization techniques can be employed to induce fragmentation. "Hard" ionization methods, such as electron impact (EI), result in extensive fragmentation, providing a detailed fingerprint of the molecule. In contrast, "soft" ionization techniques like electrospray ionization (ESI) typically leave the molecular ion intact, which is then subjected to fragmentation through methods like collision-induced dissociation (CID). alevelchemistry.co.uk

By analyzing the m/z values and relative intensities of the fragment ions, analysts can deduce the original positions of the double bonds in this compound. For example, the cleavage of bonds adjacent to the double bonds (allylic cleavage) is a common fragmentation pathway for unsaturated hydrocarbons. The specific fragments observed would differ for isomers with double bonds in other positions, such as 1,6,11-hexadecatriene. Advanced techniques like MSⁿ (multiple stages of mass analysis) can provide even more detailed structural information by isolating and further fragmenting specific ions. lcms.cz

Table 2: Hypothetical Fragmentation Data for Isomer Differentiation

| Fragment Ion (m/z) | Proposed Structure/Loss | Relative Abundance (Isomer A: this compound) | Relative Abundance (Isomer B: e.g., 1,6,11-Hexadecatriene) |

| 220 | [M]⁺ | High | High |

| 177 | [M - C₃H₇]⁺ | Moderate | Low |

| 150 | [M - C₅H₁₀]⁺ | Low | Moderate |

| 123 | [M - C₇H₁₅]⁺ | High | Moderate |

| 95 | [C₇H₁₁]⁺ | Moderate | High |

| 81 | [C₆H₉]⁺ | High | High |

| 67 | [C₅H₇]⁺ | High | High |

Note: This table is illustrative. Actual fragmentation patterns would need to be determined experimentally.

Spectroscopic Characterization Methods

Spectroscopic techniques provide complementary information to mass spectrometry, offering detailed insights into the bonding and structural arrangement of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Double Bond Configuration and Positional Isomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure of organic compounds. msu.edu It provides information about the chemical environment of specific nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). msu.eduvanderbilt.edu

For this compound, ¹H NMR spectroscopy can be used to:

Identify olefinic protons: The hydrogen atoms directly attached to the double-bonded carbons give characteristic signals in a specific region of the spectrum (typically δ 4.5-6.5 ppm). mdpi.com

Determine double bond configuration (cis/trans): The coupling constant (J-value) between the olefinic protons can distinguish between cis and trans isomers. Generally, the coupling constant for trans protons (around 13-18 Hz) is larger than for cis protons (around 7-12 Hz). rsc.org

Locate the position of double bonds: The chemical shifts of the allylic protons (protons on carbons adjacent to the double bonds) and bis-allylic protons (protons on carbons between two double bonds) provide clues about the double bond positions. mdpi.comaocs.org

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The chemical shifts of the unsaturated carbons (those involved in the double bonds) are distinct from the saturated carbons, and their specific shifts can help confirm the positions of the double bonds. mdpi.com

Table 3: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity |

| =CH₂ (Terminal) | 4.9 - 5.1 | Multiplet |

| -CH=CH- (Internal) | 5.3 - 5.5 | Multiplet |

| =CH-CH₂-CH= | ~2.8 | Multiplet |

| -CH₂-CH= | ~2.0 - 2.1 | Multiplet |

| -CH₂- (Aliphatic) | 1.2 - 1.4 | Multiplet |

| -CH₃ | ~0.9 | Triplet |

Fourier-Transform Infrared (FTIR) Spectroscopy in Hydrocarbon Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and versatile analytical technique that identifies functional groups in a molecule by measuring the absorption of infrared radiation. wikipedia.orgpressbooks.pub It is particularly useful for characterizing the types of bonds present in a compound like this compound. eag.com

Key vibrational modes that would be observed in the FTIR spectrum of this compound include:

C-H stretching from sp² carbons (alkene): These absorptions typically appear above 3000 cm⁻¹.

C-H stretching from sp³ carbons (alkane): These are found just below 3000 cm⁻¹.

C=C stretching: The carbon-carbon double bond stretch gives a characteristic absorption in the range of 1640-1680 cm⁻¹. The intensity can vary depending on the symmetry of the double bond.

C-H bending (out-of-plane): These bands, found in the 1000-650 cm⁻¹ region, are particularly diagnostic for the substitution pattern of the double bonds (e.g., terminal, cis, trans). nih.gov

While FTIR is excellent for confirming the presence of alkene functional groups, it is generally less effective than NMR for determining the precise location of the double bonds or differentiating between complex isomers on its own. eag.com

Table 4: Characteristic FTIR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| =C-H | Stretch | 3010 - 3095 |

| -C-H | Stretch | 2850 - 2960 |

| C=C | Stretch | 1640 - 1680 |

| =C-H | Out-of-plane bend (monosubstituted) | 910 - 990 |

| =C-H | Out-of-plane bend (disubstituted) | 675 - 980 |

Method Validation and Quality Assurance in Analytical Chemistry for this compound Detection

Method validation is a critical process in analytical chemistry that confirms an analytical procedure is suitable for its intended purpose. americanpharmaceuticalreview.com For the detection and quantification of this compound, a comprehensive validation process ensures the reliability, consistency, and accuracy of the results. researchgate.net This is particularly important in regulated environments.

Key parameters that must be evaluated during method validation include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as isomers, impurities, or matrix components. npra.gov.my

Linearity and Range: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing a sample with a known concentration and comparing the measured value to the certified value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same lab, same analyst, short interval) and intermediate precision (within-lab variations). sps.nhs.uk

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. chromatographyonline.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. chromatographyonline.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A well-documented validation process provides the evidence that the chosen analytical method for this compound is fit for its purpose, whether for quality control, research, or regulatory submission. americanpharmaceuticalreview.com

Occurrence and Biogenic Origins in Natural and Processed Systems

Presence in Irradiated Food Products as a Radiolytic Marker

Food irradiation is a processing method used to enhance safety and extend the shelf life of various products. This process can induce chemical changes, leading to the formation of new compounds known as radiolytic products. Certain hydrocarbons, including 1,7,10-hexadecatriene, have been identified as reliable markers for irradiation, as they are typically absent in non-irradiated samples. The formation of this compound is primarily due to the radiolytic degradation of linoleic acid, a common fatty acid in many foods.

Detection in Irradiated Apricot Kernels and Walnuts

Scientific studies have confirmed the presence of this compound in irradiated nut products. In γ-irradiated walnuts, this compound, derived from linoleic acid, is a major hydrocarbon detected and is considered a marker compound for identifying irradiated samples. researchgate.net Similarly, research on irradiated apricot kernels has identified this compound as one of three unsaturated hydrocarbons that are exclusively detected in samples exposed to high doses of gamma radiation (25 and 50 kGy), making it a potential radiolytic marker for these products. nih.govresearchgate.netresearchgate.net

Identification in Irradiated Perilla Seeds, Hams, Sausages, Pork, Beef, and Chicken

The application of this compound as a radiolytic marker extends to a variety of meat products and other seeds. Analysis of irradiated perilla seeds has shown that this compound is a major hydrocarbon formed from the breakdown of linoleic acid. food.gov.uk Its presence has also been confirmed in irradiated pork, bacon, and ham at doses of 0.5 kGy and higher. rsc.org

Further research has detailed its formation in other meat products. In irradiated commercial hams and sausages, this compound is one of the significant hydrocarbons detected. researchgate.netkoreascience.krearticle.netkoreascience.kr Studies on irradiated pork have consistently identified this compound as a radiolytic product. researchgate.netresearchgate.net Likewise, it has been quantified in irradiated beef and chicken, with its concentration generally increasing with the irradiation dose. rsc.orgresearchgate.netkoreascience.kr

Table 1: Detection of this compound in Irradiated Food Products

| Food Product | Key Findings | Citations |

|---|---|---|

| Apricot Kernels | Detected only in samples irradiated at 25 and 50 kGy. | nih.govresearchgate.netresearchgate.net |

| Walnuts | Identified as a major hydrocarbon marker post-irradiation. | researchgate.netekosfop.or.kr |

| Perilla Seeds | A major hydrocarbon formed from linoleic acid degradation. | food.gov.uk |

| Hams | Detected in samples irradiated at 0.5 kGy and higher. | rsc.orgresearchgate.netkoreascience.kr |

| Sausages | A significant hydrocarbon detected after irradiation. | researchgate.netkoreascience.krearticle.netkoreascience.kr |

| Pork | Consistently identified as a radiolytic product. | rsc.orgresearchgate.netresearchgate.net |

| Beef | Quantified in irradiated samples, concentration dose-dependent. | rsc.orgresearchgate.net |

| Chicken | Quantified in irradiated samples, formed from linoleic acid. | rsc.orgkoreascience.kr |

| Almonds | A major hydrocarbon detected after electron beam irradiation. | researchgate.net |

| Peanuts | A major hydrocarbon detected after gamma irradiation. | inforang.com |

Occurrence in Irradiated Almonds and Peanuts

Electron beam irradiation of almonds and peanuts also leads to the formation of this compound. In both nuts, it is considered a major hydrocarbon that arises from the radiolytic degradation of linoleic acid. researchgate.net Its concentration, along with other induced hydrocarbons, has been shown to be dependent on the fatty acid composition of the nuts and the applied radiation dose, being detectable at 1 kGy and above. researchgate.netinforang.com

Natural Occurrence in Plant Extracts

Beyond its role as an indicator of food processing, this compound and structurally related compounds are also found as natural constituents in the complex chemical makeup of certain plants.

Identification in Specific Plant Species (e.g., Caralluma dalzielii)

Gas chromatography-mass spectrometry (GC-MS) analysis of the aqueous fraction of Caralluma dalzielii, a succulent plant from the Apocynaceae family, has led to the identification of a hexadecatriene (B14692969) isomer, specifically 1,E-8,Z-10-hexadecatriene, among its bioactive compounds. This finding highlights the natural origin of this class of compounds in the plant kingdom.

Presence of Related Hexadecatriene Structures in Medicinal Plants (e.g., Eupatorium lindleyanum)

The medicinal plant Eupatorium lindleyanum DC. is another example of a natural source of hexadecatriene derivatives. While not the exact 1,7,10-isomer, several new acyclic diterpenoids based on a hexadecatriene skeleton have been isolated from this plant. nih.gov These include compounds such as 3-(hydroxymethyl)-1,13,14,15-tetrahydroxy-7,11,15-trimethyl-2,6,10-hexadecatriene and its acetate (B1210297) derivatives. nih.govmdpi.comnih.gov The presence of these complex hexadecatriene structures underscores the biosynthetic capabilities of this plant genus. nih.govnih.gov

Table 2: Natural Occurrence of Hexadecatriene and its Derivatives

| Plant Species | Compound Identified | Citations |

|---|---|---|

| Caralluma dalzielii | 1,E-8,Z-10-Hexadecatriene | |

| Eupatorium lindleyanum | 3-(hydroxymethyl)-1,13,14,15-tetrahydroxy-7,11,15-trimethyl-2,6,10-hexadecatriene | nih.govmdpi.comnih.gov |

| Eupatorium lindleyanum | 3-(hydroxymethyl)-1,13,15-trihydroxy-7,11,15-trimethyl-2,6,10-hexadecatrien-14-yl acetate | nih.gov |

| Eupatorium lindleyanum | 3-(hydroxymethyl)-1,14,15-trihydroxy-7,11,15-trimethyl-2,6,10-hexadecatrien-13-yl acetate | nih.gov |

Biotransformation Pathways of Precursor Lipids

The formation of this compound in natural and processed systems is intricately linked to the transformation of larger lipid molecules, particularly unsaturated fatty acids. These pathways involve both high-energy processes like radiolysis and specific enzymatic reactions that break down fatty acid precursors.

Link to Linoleic Acid Metabolism and Radiolytic Formation

A primary pathway for the generation of this compound is the radiolytic decomposition of linoleic acid, a common C18 polyunsaturated fatty acid. This process is of significant interest in the context of food processing, specifically food irradiation, which is used for preservation and sterilization.

When foods containing lipids are exposed to ionizing radiation, the fatty acids undergo radiolysis, a process that involves the cleavage of chemical bonds. The irradiation of linoleic acid can lead to the formation of several hydrocarbon products, including this compound. researchgate.netresearchgate.netresearchgate.net The general mechanism for the radiolytic formation of hydrocarbons from fatty acids involves preferential cleavage near the carboxyl group. uu.nl This can result in the formation of a hydrocarbon with one less carbon atom (C n-1) and another hydrocarbon with two fewer carbon atoms and an additional double bond (C n-2, 1-ene).

The presence of this compound has been identified as a specific marker for the irradiation of various food products. For instance, it has been detected in irradiated pork, bacon, ham, walnuts, perilla seeds, sesame seeds, and dried red pepper. researchgate.netrsc.orgnih.gove-jkfn.org In irradiated pork, this compound, along with 6,9-heptadecadiene, is considered a major hydrocarbon product originating from linoleic acid. researchgate.net Similarly, studies on irradiated perilla and sesame seeds have shown that this compound is one of the key radiation-induced hydrocarbons that can be used to identify whether the seeds have been treated with irradiation at doses of 0.5 kGy or higher. nih.gov The concentration of these radiolytic hydrocarbons, including this compound, generally increases linearly with the applied radiation dose. e-jkfn.org

The process is not limited to a single product. The radiolysis of linoleic acid also yields other hydrocarbons such as 1,7-hexadecadiene and 6,9-heptadecadiene. researchgate.netrsc.org The detection of this specific suite of hydrocarbons provides a reliable method for identifying irradiated fat-containing foods. rsc.org

Enzymatic Transformations of Related Hexadecatrienoic Acids (e.g., Lipoxygenase Pathway of 7,10,13-Hexadecatrienoic Acid)

In biological systems, particularly in plants, the formation of hydrocarbons can be linked to enzymatic pathways involving polyunsaturated fatty acids. While a direct enzymatic conversion of a C16 fatty acid to this compound is not extensively documented, the metabolism of related C16 trienoic acids, such as (7Z,10Z,13Z)-hexadecatrienoic acid, provides a plausible indirect route through the lipoxygenase (LOX) pathway. researchgate.net

The lipoxygenase pathway is initiated by the dioxygenation of polyunsaturated fatty acids, leading to the formation of fatty acid hydroperoxides. researchgate.net (7Z,10Z,13Z)-Hexadecatrienoic acid, an isomer of hexadecatrienoic acid found in many plants, is a substrate for various plant lipoxygenases. tandfonline.comsyntheselabor.demedchemexpress.com The action of these enzymes is typically regio- and stereospecific. For example, recombinant maize 9-lipoxygenase specifically converts (7Z,10Z,13Z)-hexadecatrienoic acid into a (7S)-hydroperoxide. tandfonline.com Other lipoxygenases, like soybean lipoxygenase 1, can produce different hydroperoxides, such as the (11S)-hydroperoxide. tandfonline.com

These hydroperoxides are highly reactive intermediates and are precursors to a wide array of biologically active compounds known as oxylipins, including jasmonates. syntheselabor.de However, these hydroperoxides can also undergo decomposition to form various other products, including shorter-chain hydrocarbons. researchgate.netuu.nl This decomposition can be a non-enzymatic process, sometimes catalyzed by the presence of metal ions like iron. nih.gov The mechanism involves the scission of the carbon chain, which can result in the formation of volatile hydrocarbons. nih.gov For example, the decomposition of the C18 linoleic acid hydroperoxide is known to produce pentane, a C5 hydrocarbon. uu.nlnih.gov This suggests that hydroperoxides derived from hexadecatrienoic acids could similarly break down to form smaller hydrocarbon fragments, although the specific formation of this compound through this mechanism is not directly established.

The lipoxygenase pathway itself can lead to the cleavage of the fatty acid hydrocarbon backbone through the action of hydroperoxide lyase, another enzyme in the pathway. This cleavage, however, typically results in the formation of short-chain aldehydes and corresponding oxo-acids rather than triene hydrocarbons. While some reports suggest that plants can synthesize aliphatic hydrocarbons via the lipoxygenase pathway, the primary products are generally oxygenated volatiles. researchgate.net

Derivatization and Analog Development in Hexadecatriene Research

Synthesis and Characterization of Hexadecatriene (B14692969) Analogues and Positional Isomers

The synthesis of analogs of 1,7,10-hexadecatriene, including its various positional and geometric isomers, allows researchers to investigate the significance of the double bonds' locations and configurations. These synthetic efforts rely on stereoselective chemical reactions that provide precise control over the molecular architecture. The characterization of these new compounds is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as chromatographic techniques like High-Performance Liquid Chromatography (HPLC). purdue.edu

The synthesis of these specific isomers often requires multi-step procedures with careful selection of reagents to control the stereochemistry. A common strategy for creating a Z (cis) double bond is the Wittig reaction, which can be tailored to favor the formation of the Z-isomer. google.com Conversely, achieving the E (trans) configuration might involve other methods, such as the Horner-Wadsworth-Emmons reaction or by starting with precursors that already contain a pre-defined E-double bond. kyoto-u.ac.jpresearchgate.net

An example of the synthesis of related complex hexadecatriene isomers includes the preparation of the pheromone components of the cocoa pod borer moth, specifically (4E,6Z,10Z)-hexadeca-4,6,10-trien-1-ol and (4E,6E,10Z)-hexadeca-4,6,10-trien-1-ol. lookchem.com The synthesis of these molecules highlights the sophisticated chemical strategies required to control the geometry at multiple double bonds within a long aliphatic chain.

Table 1: Examples of Synthesized Hexadecatriene Positional and Geometric Isomers

| Compound Name | CAS Number | Key Structural Feature |

|---|---|---|

| (8E,10Z)-1,8,10-Hexadecatriene | 80625-33-8 | Conjugated E,Z-diene system |

| (6E,10Z)-1,6,10-Hexadecatriene | 83489-23-0 | Non-conjugated E,Z double bonds |

| (11E,13Z)-1,11,13-Hexadecatriene | 80634-97-5 | Conjugated E,Z-diene system |

| (4E,6E,10Z)-Hexadecatrien-1-ol | 101373-01-7 | Hydroxylated; E,E,Z configuration |

Beyond isomerism, the introduction of functional groups such as hydroxyl (-OH) or methyl (-CH₃) groups onto the hexadecatriene scaffold creates new derivatives with potentially altered properties.

Hydroxylated Hexadecatrienes: The synthesis of hydroxylated analogs, such as (4E,6E,10Z)-hexadecatrien-1-ol, introduces a polar functional group that can significantly change the molecule's chemical behavior. lookchem.com The hydroxyl group can serve as a handle for further chemical modifications or influence intermolecular interactions. The synthesis of such compounds often involves protecting the hydroxyl group during intermediate steps and then deprotecting it at a later stage. Another example from natural products research is 3-(hydroxymethyl)-1,13,15-trihydroxy-7,11,15-trimethyl-2,6,10-hexadecatrien-14-yl acetate (B1210297), a complex diterpenoid that showcases multiple hydroxyl and methyl modifications on a hexadecatriene backbone. ontosight.ai

Methylated Hexadecatrienes: Methylation, or the addition of methyl groups, is another common structural modification. The synthesis of methylated analogs can be achieved through various organic reactions, including the use of organocuprate reagents or through processes like exhaustive methylation. byjus.com The synthesis and characterization of methylated derivatives, even in different molecular systems, often rely on techniques like HPLC, ¹³C-NMR, and mass spectrometry to confirm the structure and purity of the resulting isomers. purdue.eduunt.edu For example, research on methylated pentacycloundecane (PCU) dimers involved separation of isomers using column chromatography with silver nitrate (B79036) impregnated silica (B1680970) gel, a technique effective for separating alkenes. unt.edu

Impact of Structural Modifications on Chemical Reactivity and Stability

Structural modifications, whether changing double bond geometry or adding functional groups, have a profound impact on the chemical reactivity and stability of hexadecatrienes.

The stability of an alkene is significantly influenced by the substitution pattern of its double bonds. In general, alkene stability increases with the number of alkyl substituents. libretexts.orgmasterorganicchemistry.com Therefore, a methylated hexadecatriene is generally expected to be more stable than its non-methylated counterpart due to stabilizing effects like hyperconjugation. The geometry of the double bond also plays a crucial role; trans (E) isomers are typically more stable than cis (Z) isomers because of reduced steric strain. masterorganicchemistry.com The relative stability of different isomers can be quantified by measuring their heat of hydrogenation—a more stable alkene releases less heat when its double bond is saturated. libretexts.org

The introduction of a hydroxyl group significantly alters chemical reactivity. The -OH group is a site for further reactions, such as oxidation, which can convert the alcohol to an aldehyde or ketone. chemistrynotmystery.com The presence of a hydroxyl group can also influence the reactivity of the nearby double bonds. For instance, the hydroxylation of an alkene to form a diol (a compound with two hydroxyl groups) is a common oxidation reaction. openstax.orgaakash.ac.in The stereochemistry of this addition (syn or anti) can be controlled by the choice of reagents, leading to either cis or trans diols, respectively. chemistrynotmystery.com

Methylation can also affect reactivity. While it enhances thermodynamic stability, the addition of a methyl group can introduce steric hindrance, potentially slowing down reactions at or near the site of methylation. byjus.com Conversely, the electron-donating nature of a methyl group can increase the electron density of a double bond, making it more susceptible to attack by electrophiles. researchgate.net Theoretical studies on other isomers have shown that thermodynamic stability does not always correlate directly with chemical reactivity; a more stable isomer can sometimes be more reactive depending on the specific reaction pathway. scirp.orgscirp.org

Table 2: Summary of Effects of Structural Modifications

| Modification | Effect on Stability | Effect on Reactivity |

|---|---|---|

| Isomerization (Z to E) | Increase (less steric strain) masterorganicchemistry.com | Can alter reaction stereoselectivity and accessibility of double bonds. |

| Methylation (Alkylation) | Increase (hyperconjugation) libretexts.orgmasterorganicchemistry.com | Increases double bond nucleophilicity; may introduce steric hindrance. byjus.comresearchgate.net |

| Hydroxylation | Generally decreases stability of the hydrocarbon chain due to introduction of a polar group. | Introduces a reactive site for oxidation, esterification, etc. Can direct stereochemistry of nearby reactions. chemistrynotmystery.com |

Emerging Research Directions and Future Outlook in 1,7,10 Hexadecatriene Studies

Advancements in Radiolytic Marker Applications for Food Authentication and Traceability

The use of 1,7,10-hexadecatriene as a radiolytic marker is a significant area of research for ensuring food safety and authenticity. When foods containing lipids are irradiated, a process used to extend shelf-life and eliminate pathogens, specific chemical changes occur. fda.govift.org In particular, the irradiation of linoleic acid, a common fatty acid, leads to the formation of this compound. inforang.comnih.gov This compound, along with others like 1,7-hexadecadiene, 6,9-heptadecadiene, and 8-heptadecene (B93569), serves as a reliable indicator of irradiation treatment. rsc.orgnih.gov

Research has demonstrated the presence of this compound in various irradiated food products, including pork, bacon, ham, peanuts, and certain seeds. inforang.comrsc.org For instance, studies on irradiated peanuts showed that the concentration of this compound, derived from linoleic acid, increased linearly with the radiation dose. inforang.com It was detectable at doses of 0.5 kGy and higher, while being absent in non-irradiated samples. inforang.com Similarly, its detection in irradiated perilla and sesame seeds has been established, making it a useful marker for identifying irradiated seeds of different origins. nih.govnih.gov

The detection of these radiolytic hydrocarbons is typically performed using gas chromatography/mass spectrometry (GC/MS). inforang.comrsc.org This analytical technique allows for the separation and identification of volatile compounds, providing a robust method for food authentication. fda.gov The European standard EN 1784 specifies a method for identifying irradiated fat-containing foods based on the detection of these irradiation-induced hydrocarbons. rsc.org

Recent advancements in extraction techniques, such as microwave-assisted extraction (MAE), have improved the efficiency of analyzing these markers. koreascience.krresearchgate.net MAE significantly reduces the amount of solvent and extraction time compared to conventional methods, making the process more suitable for routine screening of large numbers of food samples. koreascience.krresearchgate.net

The stability of these markers during storage is a crucial factor for their application in traceability. Studies have shown that while the concentration of radiation-induced hydrocarbons may decrease over time, they remain detectable in products irradiated at 1 kGy or higher for extended periods, such as 8 months at room temperature. nih.gov This ensures the long-term reliability of using this compound and other related compounds for verifying the irradiation history of food products.

Table 1: Radiolytic Hydrocarbons Derived from Major Fatty Acids

| Fatty Acid | Radiolytic Hydrocarbons |

| Palmitic acid | Pentadecane, 1-tetradecene |

| Stearic acid | Heptadecane, 1-hexadecene |

| Oleic acid | 8-heptadecene, 1,7-hexadecadiene |

| Linoleic acid | 6,9-heptadecadiene, this compound |

This table summarizes the major radiolytic hydrocarbons formed from the irradiation of common fatty acids in food. inforang.com

Sustainable Production Pathways for Olefins from Biomass and Waste Streams

The chemical industry is increasingly seeking sustainable alternatives to fossil fuels for the production of valuable chemicals like olefins. mdpi.comresearchgate.net Biomass and various waste streams are emerging as promising feedstocks for producing a range of olefins, which are key building blocks for numerous products. mdpi.comoup.comengineering.org.cn While direct synthesis of a specific long-chain triene like this compound from these sources is not a primary focus, the general strategies for olefin production from renewable resources are highly relevant.

Several thermochemical and biochemical routes are being explored for the conversion of biomass and waste into olefins. mdpi.comwiley-vch.de These pathways often involve intermediate platform molecules.

Key Conversion Routes:

Gasification: Biomass or plastic waste can be converted into synthesis gas (syngas), a mixture of carbon monoxide and hydrogen. oup.comresearchgate.net This syngas can then be used in processes like Fischer-Tropsch synthesis (FTS) or Methanol-to-Olefins (MTO) to produce a range of hydrocarbons, including light olefins. encyclopedia.pubmdpi.com

Pyrolysis: This process involves heating biomass or plastic waste in the absence of oxygen to produce bio-oil or pyrolysis oil, which can be further upgraded to olefins. oup.com Thermal and catalytic pyrolysis are two main approaches. oup.com

Dehydration of Bio-alcohols: Bio-alcohols, such as ethanol (B145695) and butanol, produced from the fermentation of sugars derived from biomass, can be dehydrated to produce corresponding olefins like ethylene (B1197577) and butenes. wiley-vch.dersc.org

Photochemistry of Fats and Oils: Research has shown that long-chain olefins, including this compound, can be generated from animal fats, vegetable oils, and waste cooking oil through photochemical processes using UV-C light. acs.orgacs.orgresearchgate.net

Table 2: Major Pathways for Olefin Production from Renewable Feedstocks

| Feedstock | Primary Conversion Process | Intermediate Products | Final Olefin Products |

| Biomass, Municipal Solid Waste | Gasification | Syngas (CO + H₂) | Light Olefins (via FTS or MTO) |

| Waste Plastics, Biomass | Pyrolysis | Pyrolysis Oil, Syngas | Ethylene, Propylene, Butadiene |

| Sugars, Starch, Lignocellulose | Fermentation & Dehydration | Bio-alcohols (Ethanol, Butanol) | Ethylene, Butenes |

| Animal Fats, Vegetable Oils | Photochemistry (UV Irradiation) | Fatty Acid Esters | Long-chain Olefins (e.g., this compound) |

This table outlines the primary pathways being investigated for the sustainable production of olefins from various non-fossil fuel sources. mdpi.comoup.comrsc.orgacs.org

The development of these sustainable pathways is driven by the need to reduce reliance on finite fossil resources and mitigate the environmental impact of the chemical industry. mdpi.com While challenges remain in terms of process efficiency and economic viability, ongoing research into catalyst development and process optimization holds significant promise for the future of green chemistry. encyclopedia.pubrsc.org

Development of Novel Analytical Platforms for Enhanced Detection and Quantification

The accurate detection and quantification of triene systems like this compound are crucial for their application as biomarkers and for quality control in various industries. Traditional methods for olefin analysis, while effective, can sometimes be inefficient or lack the required sensitivity. petro-online.com Consequently, research is focused on developing novel analytical platforms that offer improved performance.

Current and Emerging Analytical Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This remains the gold standard for identifying and quantifying volatile and semi-volatile organic compounds, including long-chain hydrocarbons like this compound. inforang.comrsc.org The coupling of gas chromatography for separation with mass spectrometry for detection provides high selectivity and sensitivity.

Multidimensional Gas Chromatography (MGC): This technique uses multiple chromatographic columns with different polarities to achieve superior separation of complex mixtures like gasoline, enabling more accurate determination of olefin content. alfachemic.com

Gas Chromatography-Vacuum Ultraviolet Spectroscopy (GC-VUV): This is an emerging technique that utilizes the unique absorbance spectra of compounds in the vacuum ultraviolet region. petro-online.com It allows for the accurate and repeatable determination of different hydrocarbon classes, including olefins, in complex samples. petro-online.com

Fluorescence Microscopy: In the field of catalysis, confocal fluorescence microscopy combined with advanced image processing is being used to quantitatively assess the morphology and activity of catalyst particles used in olefin polymerization. acs.orgnih.gov This high-throughput technique provides valuable insights into catalyst performance. acs.org

Challenges in Olefin Analysis:

Peak Overlap: In complex mixtures, the chromatographic peaks of different olefins and other hydrocarbons can overlap, making accurate quantification difficult. alfachemic.com

Isomer Differentiation: Distinguishing between different isomers of a triene can be challenging with standard analytical methods.

Low Concentrations: In applications such as food traceability, the concentration of marker compounds can be very low, requiring highly sensitive detection methods. inforang.com

To address these challenges, derivatization techniques can be employed to modify the olefin's structure, making it more amenable to chromatographic separation and detection. alfachemic.com Furthermore, the development of advanced data analysis algorithms and machine learning models is helping to improve the interpretation of complex analytical data, such as that from Methanol-to-Olefins (MTO) processes. bohrium.com

The continuous development of these novel analytical platforms is essential for advancing research in areas that rely on the precise measurement of triene systems, from food science to industrial catalysis.

Unexplored Chemical Transformations and Synthetic Potential of Triene Systems

The unique structural feature of a triene system, characterized by three carbon-carbon double bonds, offers a rich landscape for chemical transformations and synthetic applications. While specific research on the synthetic utility of this compound is not extensively documented, the broader field of triene chemistry provides insights into its potential. The non-conjugated nature of the double bonds in this compound suggests that they can react independently, offering possibilities for selective transformations.

Potential Chemical Transformations:

Cycloaddition Reactions: Trienes are valuable substrates in cycloaddition reactions to construct complex cyclic and bicyclic systems. orgsyn.orgresearchgate.net For instance, chromium-mediated [6π+4π] cycloadditions of trienes are used to synthesize bicyclo[4.4.1]undecatriene systems, which are intermediates in the synthesis of natural products. orgsyn.org While these examples often involve conjugated trienes, the potential for intramolecular cycloadditions or reactions involving one or two of the double bonds in a non-conjugated triene exists.

Metathesis Reactions: Olefin metathesis is a powerful tool for forming carbon-carbon double bonds. In the synthesis of complex molecules like vitamin D analogs, ring-closing or cross-metathesis reactions involving diene or triene systems are employed to construct key structural features. nih.gov

Photochemical Reactions: The interaction of light with triene systems can induce a variety of photochemical transformations. For example, the photochemistry of cholesta-5,7,9(11)-trien-3β-ol involves photoreduction of the triene moiety to dienes and the formation of photoadducts. mdpi.com The sensitive nature of triene systems towards light, temperature, and pH requires careful handling but also opens up avenues for unique photochemical syntheses. symeres.com

Oxidative Cleavage and Functionalization: The double bonds in a triene can be selectively cleaved or functionalized through oxidation reactions to introduce new functional groups such as aldehydes, carboxylic acids, or epoxides.

Hydrogenation: Selective hydrogenation of one or more double bonds in a non-conjugated triene could lead to the synthesis of specific dienes or monoenes, which may have their own applications.

Synthetic Strategies Involving Trienes:

The synthesis of complex natural products often involves the strategic construction of a triene system. Convergent synthetic approaches are frequently used, where different fragments of the molecule are synthesized separately and then joined together. uni-halle.de For example, the synthesis of vitamin D analogs often involves the Wittig-Horner reaction to construct the characteristic triene system from two separate building blocks. nih.govsymeres.com Similarly, in the synthesis of the antibiotic (+)-neosorangicin A, Stille coupling was successfully employed to create the (E,Z,Z)-triene system. uni-halle.de

The synthetic potential of this compound itself remains an area ripe for exploration. Its long aliphatic chain and three reactive double bonds could make it a useful precursor for the synthesis of specialty polymers, surfactants, or other long-chain functionalized molecules. Future research could focus on developing selective catalytic methods to transform this specific triene into novel and valuable chemical entities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.